Lipophilicity Head-to-Head: logP of the Target CF₃ β-Keto Ester Versus Its Non-Fluorinated Analog
Substitution of the terminal –CH₃ group in ethyl 5-oxohexanoate with a –CF₃ group elevates the experimental logP from 0.88 to 1.85 . This ΔlogP of approximately +0.97 log units (measured by the same topological‑PSA method) translates to a roughly 9‑fold increase in octanol/water partition coefficient, directly impacting membrane permeability, metabolic stability, and pharmacokinetic behaviour in lead optimisation campaigns [1].
| Evidence Dimension | Octanol/water partition coefficient (logP, experimental/computed) |
|---|---|
| Target Compound Data | logP = 1.85 (PSA = 43.37 Ų) |
| Comparator Or Baseline | Ethyl 5-oxohexanoate (CAS 13984-57-1): logP = 0.88 (PSA = 43.37 Ų) |
| Quantified Difference | ΔlogP ≈ +0.97 (≈9.3× higher lipophilicity) |
| Conditions | Experimental/computed logP values from Chemsrc (target) and ChemBase (comparator); PSA held constant at 43.37 Ų for both compounds |
Why This Matters
A logP shift of ~1 unit is well within the range that can alter oral absorption, blood–brain barrier penetration, and CYP450 susceptibility; procurement decisions must account for this when designing structure–activity relationship (SAR) series requiring fluorinated building blocks.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class‑level support for the impact of CF₃ on logP and permeability.) View Source
